REACTION_CXSMILES
|
[N+:1]([C:4]1[NH:5][CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:20]1[CH:25]=[CH:24][CH2:23][CH2:22][CH2:21]1>>[O:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH:21]1[N:5]1[CH:6]=[CH:7][N:8]=[C:4]1[N+:1]([O-:3])=[O:2]
|
Name
|
|
Quantity
|
0.113 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1NC=CN1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess of 2,3-dihydropyran was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel by elution with ethyl acetate-benzene mixture (
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)N1C(=NC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.165 g | |
YIELD: PERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |